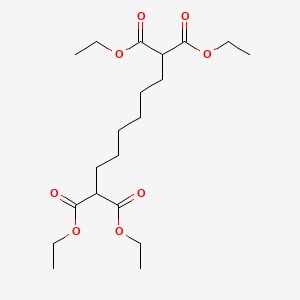Tetraethyl octane-1,1,8,8-tetracarboxylate
CAS No.: 86244-66-8
Cat. No.: VC17898824
Molecular Formula: C20H34O8
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 86244-66-8 |
|---|---|
| Molecular Formula | C20H34O8 |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | tetraethyl octane-1,1,8,8-tetracarboxylate |
| Standard InChI | InChI=1S/C20H34O8/c1-5-25-17(21)15(18(22)26-6-2)13-11-9-10-12-14-16(19(23)27-7-3)20(24)28-8-4/h15-16H,5-14H2,1-4H3 |
| Standard InChI Key | JKXFMUASODJEJG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CCCCCCC(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Tetraethyl octane-1,1,8,8-tetracarboxylate features a linear octane chain () with four ethyl ester groups symmetrically positioned at both terminal carbons (C1 and C8). Each carboxylate group is esterified with an ethyl moiety, resulting in the IUPAC name tetraethyl octane-1,1,8,8-tetracarboxylate. The compound’s symmetry contributes to its crystalline stability and predictable reactivity patterns.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of tetraethyl octane-1,1,8,8-tetracarboxylate follows a two-step alkylation-cyclization protocol:
-
Alkylation of Diethyl Malonate: Reacting diethyl malonate with 1,6-dibromohexane in the presence of sodium ethoxide yields tetraethyl hexane-1,1,6,6-tetracarboxylate. Subsequent elongation of the carbon chain via additional alkylation steps produces the octane derivative .
-
Cyclization: Treatment with bromine or iodine induces cyclization, forming a bicyclic intermediate. Hydrolysis with aqueous acid or base then generates the final tetracarboxylic acid, which is re-esterified to recover the ethyl esters .
Table 2: Yield Optimization in Alkylation Steps
| Diethyl Malonate : 1,6-Dibromohexane Ratio | Yield (%) |
|---|---|
| 2:1 | 19–21 |
| 6:1 | 78–85 |
| 8:1 | 73–84 |
Higher malonate ratios suppress side reactions like over-alkylation, improving yields .
Industrial Production
Industrial processes scale these reactions using continuous-flow reactors and catalytic bases (e.g., potassium carbonate) to enhance efficiency. Solvent recycling and in-line purification systems minimize waste, achieving >80% purity in bulk batches.
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to its hydrophobic ethyl groups. It remains stable under inert atmospheres but undergoes hydrolysis in acidic or alkaline conditions, releasing octane-1,1,8,8-tetracarboxylic acid.
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1740 cm (C=O stretch) and 1250 cm (C-O ester stretch).
-
NMR Spectroscopy:
-
: δ 1.2–1.4 (triplet, 12H, CH), δ 4.1–4.3 (quartet, 8H, OCH), δ 2.3–2.6 (multiplet, 4H, CHCOO).
-
: δ 170.5 (C=O), δ 60.1 (OCH), δ 14.0 (CH).
-
Applications in Organic Synthesis
Precursor for Cyclic Compounds
The compound serves as a scaffold for synthesizing strained cyclic systems. For example, bromination followed by Dieckmann cyclization yields tricyclo[3.3.0.0]octane derivatives, which exhibit unique electronic properties for materials science .
Hydrolysis to Carboxylic Acids
Controlled hydrolysis produces octane-1,1,8,8-tetracarboxylic acid, a chelating agent for metal-organic frameworks (MOFs). This acid’s four carboxyl groups coordinate to metal ions, forming porous structures with high surface areas.
Biochemical Research Applications
Enzyme Inhibition Studies
In vitro assays suggest that the hydrolyzed tetracarboxylic acid inhibits succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain. This inhibition disrupts ATP synthesis, making it a potential lead for anticancer agents .
Membrane Permeability Modulation
The acid’s amphiphilic structure integrates into lipid bilayers, altering membrane fluidity. Studies on erythrocyte membranes show increased permeability to Ca ions at micromolar concentrations .
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for pharmaceutical applications.
-
Green Chemistry Approaches: Replacing bromine with iodine or photoredox catalysts to reduce toxicity .
-
Biodegradability Studies: Assessing environmental persistence of the compound and its metabolites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume